Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate
Description
Structural and Nomenclature Overview
This compound possesses the molecular formula C₁₁H₈BrClN₂O₂ and exhibits a molecular weight of 315.55 grams per mole. The compound's International Union of Pure and Applied Chemistry name precisely describes its structural components: an ethyl ester group attached to the carboxylate functionality at position 3, a bromine atom at position 6, and a chlorine atom at position 4 of the 1,5-naphthyridine core structure. The Chemical Abstracts Service registry number for this compound is 1083181-13-8, providing a unique identifier for chemical databases and regulatory purposes.
The molecular structure features a bicyclic aromatic system consisting of two fused pyridine rings with nitrogen atoms positioned at the 1 and 5 positions of the naphthyridine framework. The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)Br, which provides a linear description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)6-5-14-7-3-4-8(12)15-10(7)9(6)13/h3-5H,2H2,1H3 offers additional structural detail for computational applications.
Physical and chemical properties of this compound include an XLogP3-AA value of 3.1, indicating moderate lipophilicity. The compound contains zero hydrogen bond donors and four hydrogen bond acceptors, with three rotatable bonds contributing to its conformational flexibility. The exact mass is calculated as 313.94577 daltons, providing precise molecular weight information for analytical applications. These properties collectively influence the compound's solubility, bioavailability, and potential interactions with biological targets.
Position within the 1,5-Naphthyridine Heterocyclic Family
The 1,5-naphthyridine core structure represents one of six possible isomeric naphthyridines, distinguished by the relative positions of nitrogen atoms within the bicyclic framework. These heterocyclic systems have been historically referred to by various names including pyridopyridines, benzodiazines, diazadecalins, or within the aza system as diazanaphthalene, before being officially indexed in Chemical Abstracts as naphthyridines in 1936. The 1,5-naphthyridine system specifically features nitrogen atoms at positions 1 and 5 of the naphthalene-like structure, creating a unique electronic environment that influences the chemical reactivity and biological properties of derived compounds.
Within the broader context of naphthyridine chemistry, 1,5-naphthyridine derivatives have demonstrated remarkable versatility in biological applications, exhibiting activities such as antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties. These compounds find applications in treating cardiovascular diseases, central nervous system disorders, and hormonal diseases. Additionally, 1,5-naphthyridines serve chemical applications as ligands in analytical chemistry, hydrogen acceptors, and components in organic light-emitting diodes, sensors, semiconductors, and solar cells.
The substitution pattern in this compound provides multiple sites for further chemical modification through various synthetic transformations. The bromine atom at position 6 serves as an excellent leaving group for cross-coupling reactions, while the chlorine at position 4 offers additional opportunities for nucleophilic substitution reactions. The ethyl carboxylate group at position 3 can undergo hydrolysis to yield the corresponding carboxylic acid or participate in other ester-related transformations. This combination of reactive functional groups makes the compound particularly valuable as a synthetic intermediate for accessing diverse 1,5-naphthyridine derivatives.
Historical Context and Discovery Timeline
The historical development of naphthyridine chemistry traces back to 1893 when Reissert first obtained a derivative of the cyclic naphthyridine system, specifically a 1,8-naphthyridine. Reissert proposed the name naphthyridine for this new class of heterocyclic derivatives, considering them to be naphthalene analogs containing two fused pyridine rings with different mutual arrangements of nitrogen atoms. This pioneering work established the foundation for subsequent research into naphthyridine chemistry and its applications.
The synthesis of the first representatives of unsubstituted naphthyridines was achieved in 1927 by Brobansky and Sucharda, who reported the preparation of 1,5-naphthyridines by adapting the Skraup quinoline synthesis to 3-aminopyridine. This methodological breakthrough provided researchers with access to the fundamental 1,5-naphthyridine scaffold, enabling systematic investigation of structure-activity relationships and the development of more complex derivatives. The successful application of established quinoline synthetic methods to naphthyridine preparation demonstrated the chemical similarity between these heterocyclic systems while highlighting the unique properties conferred by the additional nitrogen atom.
Since the year 2000, the field of 1,5-naphthyridine chemistry has experienced remarkable growth, with over 600 published papers related specifically to 1,5-naphthyridine, including 400 patent applications. This surge in research activity reflects the increasing recognition of 1,5-naphthyridines' potential in pharmaceutical and materials science applications. The development of this compound and similar derivatives represents part of this ongoing effort to explore the chemical space around the 1,5-naphthyridine core and identify compounds with enhanced biological activities or improved synthetic utility.
The systematic nomenclature and classification of naphthyridine isomers evolved gradually over the early decades of the twentieth century. While Reissert's initial work in 1893 established the basic framework, the complete series of six isomeric naphthyridines was not fully characterized until much later. The 1,6-naphthyridine, 1,7-naphthyridine, and 2,7-naphthyridine isomers were reported by Ikekawa in 1958, while 2,6-naphthyridine was independently reported by Gicacomello and colleagues and Tan and colleagues in 1965. This systematic exploration of naphthyridine structural diversity provided the chemical foundation necessary for understanding the unique properties of each isomeric form and developing targeted synthetic approaches for specific applications.
Properties
IUPAC Name |
ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)6-5-14-7-3-4-8(12)15-10(7)9(6)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZHIZAZXZRZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654987 | |
| Record name | Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083181-13-8 | |
| Record name | Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Based on the search results, here's what is known about the applications of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate and related compounds:
Scientific Research Applications
- Medicinal Chemistry Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate is a building block in synthesizing pharmacologically active compounds with anticancer, antimicrobial, and anti-inflammatory properties.
- Biological Research This compound is utilized to study the structure-activity relationship (SAR) of naphthyridine derivatives and how they interact with biological targets.
- Chemical Synthesis It acts as an intermediate in creating more complex organic molecules and heterocycles.
- Material Science The compound is being researched for potential use in developing new materials with specific electronic or photophysical properties.
Antimicrobial Activity
Naphthyridine compounds exhibit antimicrobial properties, with the compound of interest showing promise against Gram-positive and Gram-negative bacteria. Examples of this activity are highlighted in the table below:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anticancer Properties
This compound has been tested for anticancer activity and can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity Assessment
In studies involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM), and mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.
Pharmacokinetics
Pharmacokinetic studies suggest high gastrointestinal absorption and the ability to penetrate the blood-brain barrier, which is advantageous for targeting central nervous system disorders.
Further Research Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Synthesis of new antimicrobial and anticancer agents |
| Chemical Biology | Development of probes for studying biological pathways |
| Industrial Chemistry | Intermediate in pharmaceutical production |
Other Naphthyridine Derivatives
- Fused 1,5-naphthyridines have versatile applications in synthetic organic chemistry .
- N-substituted 7-halogeno-1,5-naphthyridin-4-amines have been prepared from 5-halogeno-pyridin-3-amines through 4-chloro-7-halogeno-1,5 .
- Ethyl canthin-6-one-1-carboxylate has been synthesized from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
Mechanism of Action
The mechanism by which Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Ethyl 4-Bromo-6-Methoxy-1,5-Naphthyridine-3-Carboxylate (CAS 724788-64-1)
- Molecular Formula : C₁₂H₁₁BrN₂O₃
- Key Differences : Bromine at position 4, methoxy at position 6.
- Impact : The methoxy group increases electron density on the naphthyridine ring, reducing electrophilic substitution reactivity compared to the chloro substituent in the parent compound. This derivative is frequently used in Suzuki-Miyaura couplings due to the bromine’s superior leaving-group ability .
Ethyl 7-Bromo-1,5-Naphthyridine-3-Carboxylate
- Key Differences : Bromine at position 7 instead of 6.
- The 7-bromo derivative may exhibit distinct pharmacokinetic profiles in medicinal applications .
Ethyl 6-Bromo-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate (CAS 1446022-58-7)
Ethyl 4-Chloro-6-p-Fluorophenoxy-1,5-Naphthyridine-3-Carboxylate
- Key Differences: p-Fluorophenoxy group at position 6 instead of bromine.
- Impact: The electron-withdrawing fluorine and bulky phenoxy group reduce nucleophilic aromatic substitution reactivity but enhance π-π stacking interactions, useful in materials science .
Functionalization and Reactivity
The parent compound’s 6-bromo-4-chloro substitution pattern enables sequential functionalization. For example:
- Bromine at position 6 participates efficiently in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while chlorine at position 4 can undergo nucleophilic displacement under harsher conditions .
- In contrast, Ethyl 6-(3,5-Dichloro-4-Hydroxyphenyl)-4-Morpholino-1,5-Naphthyridine-3-Carboxylate (from ) incorporates a morpholino group, which enhances solubility and modulates kinase inhibition potency in drug discovery .
Comparative Data Table
Biological Activity
Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the naphthyridine class of compounds, characterized by a bicyclic aromatic structure containing nitrogen atoms at the 1 and 5 positions. Its unique substitutions—specifically the bromine at position 6 and chlorine at position 4—enhance its biological activity. The ethyl ester group at position 3 contributes to its solubility and reactivity.
Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of naphthyridine derivatives, including this compound. For instance:
- Mechanism : The compound acts as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition disrupts bacterial cell division and growth.
- Efficacy : In vitro tests have shown that derivatives with bromine substitutions exhibit enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives range from 1.7 to 13.2 µg/mL against various bacterial strains .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 1.7–13.2 | S. aureus, E. coli |
| Brominated derivatives | Varies | Multiple strains |
Anticancer Activity
The potential anticancer effects of this compound have also been investigated:
- Cell Cycle Arrest : Research indicates that this compound can induce G2/M phase arrest in cancer cells, leading to apoptosis. This mechanism is crucial for the treatment of various cancers, particularly those resistant to conventional therapies .
- Selectivity : Studies have shown that certain derivatives selectively inhibit cancer cell proliferation while sparing normal cells, suggesting a favorable therapeutic index.
Case Studies
Several case studies illustrate the biological activity of this compound:
- Antibacterial Efficacy Study :
- Anticancer Research :
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound interacts with specific enzymes like DNA gyrase and topoisomerases, disrupting their function and leading to cell death in bacteria and cancer cells.
- Cellular Pathways : It modulates various signaling pathways involved in cell cycle regulation and apoptosis, enhancing its therapeutic potential in treating infections and tumors.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine atoms at positions 6 and 4, respectively, serve as electrophilic sites for nucleophilic displacement.
Key Reactions and Conditions:
-
Mechanistic Notes :
Transition Metal-Catalyzed Coupling Reactions
The bromo and chloro substituents enable cross-coupling reactions for constructing complex architectures.
Suzuki–Miyaura Coupling (C6–Br)
| Boronic Acid | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aryl-B(OH) | |||||
| Pd(PPh | |||||
| ) | |||||
| , K | |||||
| CO | |||||
| Toluene/H | |||||
| O, 90°C | Biaryl derivatives | 75–92% | |||
| Vinyl-Bpin | Pd(dppf)Cl | ||||
| , Cs | |||||
| CO | |||||
| DME, 80°C | Styrenyl analogs | 68–85% |
Buchwald–Hartwig Amination (C4–Cl)
| Amine | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Primary amines | Pd | ||||
| (dba) | |||||
| , Xantphos | Toluene, 110°C | 4-Amino-substituted naphthyridines | 55–70% |
Hydrolysis and Ester Functionalization
The ethyl ester at C3 undergoes hydrolysis or transesterification:
Reduction of the Naphthyridine Core
| Reagent | Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| NaBH | ||||
| EtOH, 25°C | Partial saturation (dihydro derivative) | Enhanced solubility | ||
| H | ||||
| , Pd/C | EtOAc, 50 psi | Tetrahydro-1,5-naphthyridine | Bioactive intermediate |
Oxidation to N-Oxides
| Reagent | Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| m-CPBA | CH | |||
| Cl | ||||
| , 0°C | N-Oxide at N1 | Increased polarity |
Cyclization and Ring-Forming Reactions
The compound serves as a precursor for fused heterocycles:
| Reaction Partner | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Alkynes | CuI, DMF, 120°C | Fused pyrido-naphthyridines | Anticancer leads | |
| Enamines | BF | |||
| ·Et | ||||
| O, CHCl | ||||
| Tetracyclic derivatives | Enzyme inhibitors |
Stability and Side Reactions
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate typically involves:
- Construction of the 1,5-naphthyridine core.
- Selective halogenation to introduce bromine and chlorine substituents at the 6 and 4 positions respectively.
- Introduction of the ethyl carboxylate group at the 3-position.
The process often employs palladium-catalyzed Suzuki–Miyaura cross-coupling reactions and copper-catalyzed amidation reactions as key steps, consistent with methods used for related naphthyridine derivatives.
Detailed Preparation Steps
Starting Materials and Core Formation
- The synthesis begins with appropriately substituted pyridine or quinoline precursors that can be cyclized or elaborated to form the 1,5-naphthyridine ring system.
- Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate is a common intermediate in related syntheses, which can be modified to introduce the desired halogen substituents.
Halogenation
- Selective bromination and chlorination are performed to install the bromo group at the 6-position and chloro group at the 4-position.
- This step requires careful control of reaction conditions to avoid over-halogenation or substitution at undesired ring positions.
- Halogenation reagents typically include N-bromosuccinimide (NBS) for bromination and sulfuryl chloride or other chlorinating agents for chlorination.
Palladium-Catalyzed Suzuki–Miyaura Coupling
- Suzuki–Miyaura coupling is used to form carbon-carbon bonds on the naphthyridine ring, enabling the introduction or modification of substituents.
- This reaction involves a palladium catalyst, a boronic acid or ester, and a base in an appropriate solvent system.
- For example, coupling of ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate with aryl boronic acids followed by demethylation can lead to the desired halogenated derivatives.
Copper-Catalyzed Amidation or Buchwald-Hartwig Amination
- Copper-catalyzed amidation or Buchwald-Hartwig amination reactions are employed to introduce nitrogen-containing substituents or to modify halogenated positions.
- These reactions proceed under mild conditions and are useful for functionalizing the naphthyridine core without affecting sensitive groups.
Esterification
- The ethyl ester group at the 3-position is typically introduced via esterification of the corresponding carboxylic acid or by using ethyl esters of precursors.
- Standard esterification methods using ethanol and acid catalysts or via transesterification are applied.
Representative Reaction Conditions and Yields
| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | Room temperature, inert atmosphere | 70-85 | Selective bromination at 6-position |
| Halogenation (Chlorination) | Sulfuryl chloride or similar | Controlled temperature, solvent | 65-80 | Selective chlorination at 4-position |
| Suzuki–Miyaura Coupling | Pd(PPh3)4 or Pd(OAc)2, base (K3PO4) | 80-100 °C, 12-24 h, inert atmosphere | 75-90 | Efficient C-C bond formation |
| Copper-Catalyzed Amidation | CuI, ligand (e.g., L-proline), base | 80-110 °C, 12-18 h | 70-85 | C-N bond formation |
| Esterification | Ethanol, acid catalyst (H2SO4) | Reflux, 4-6 h | 80-95 | Formation of ethyl ester group |
Yields are approximate and based on related naphthyridine syntheses reported in literature.
Research Findings and Optimization
- Studies have shown that the presence of halogen substituents like bromine and chlorine significantly affects the compound's reactivity and biological activity by modulating lipophilicity and membrane permeability.
- Optimization of the Suzuki–Miyaura coupling step is critical for high yields, with ligand choice and base selection impacting reaction efficiency.
- Copper-catalyzed amidation reactions offer a mild alternative to palladium catalysis, reducing cost and improving functional group tolerance.
- Future research may explore alternative halogenation techniques and greener catalytic systems to enhance sustainability and scalability.
Summary Table of Preparation Methods
| Preparation Step | Key Techniques | Purpose | Challenges |
|---|---|---|---|
| Core Naphthyridine Formation | Cyclization, ring construction | Establish 1,5-naphthyridine scaffold | Regioselectivity, ring closure |
| Halogenation | NBS bromination, chlorination | Introduce Br at 6-position, Cl at 4-position | Selectivity, over-halogenation |
| Suzuki–Miyaura Coupling | Pd-catalyzed cross-coupling | C-C bond formation on aromatic ring | Catalyst deactivation, side reactions |
| Copper-Catalyzed Amidation | Cu-catalyzed C-N coupling | Functionalization of halogenated positions | Ligand optimization, temperature control |
| Esterification | Acid-catalyzed ester formation | Attach ethyl ester group at 3-position | Avoid hydrolysis, reaction time |
Q & A
Q. What are the established synthetic routes for Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via sequential halogenation and functionalization of a naphthyridine core. For example:
- Chlorination : Ethyl 6-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate can be treated with POCl₃ to replace the hydroxyl group at position 4 with chlorine, yielding the 4-chloro derivative .
- Bromination : Bromine substituents are often introduced via electrophilic substitution or directed metalation. Evidence suggests bromination at position 6 occurs under controlled conditions to avoid over-halogenation .
Q. Key factors affecting yield :
Q. How is the structure of this compound verified in synthetic workflows?
Structural confirmation relies on:
- NMR spectroscopy : Distinct signals for the ethyl ester (δ ~4.3–4.5 ppm for CH₂, δ ~1.3–1.5 ppm for CH₃) and aromatic protons (δ ~8.0–9.5 ppm for naphthyridine protons) .
- Mass spectrometry : LRMS data typically shows molecular ion peaks matching the molecular weight (e.g., m/z ~329.0 for C₁₁H₈BrClN₂O₂) .
- X-ray crystallography : While not always reported, SHELX programs are widely used for small-molecule refinement to resolve ambiguities in substituent positions .
Q. What are the common functionalization reactions at the 4-chloro and 6-bromo positions?
- Nucleophilic substitution : The 4-chloro group is reactive toward amines (e.g., cyclohexylamine or trans-4-aminocyclohexanol) under basic conditions (e.g., Et₃N), forming C–N bonds .
- Cross-coupling : The 6-bromo substituent participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling diversification of the naphthyridine scaffold .
- Reduction : LiAlH₄ reduces esters to hydroxymethyl groups, as seen in related naphthyridine esters .
Advanced Research Questions
Q. How can experimental design optimize the synthesis of derivatives for biological screening?
- High-throughput workflows : Use Pd-catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to generate libraries of analogs. For example, details derivatization with dichlorophenyl groups for kinase inhibition studies .
- Parallel synthesis : Employ modular approaches, such as introducing diverse amines at position 4 while retaining the bromo group for further functionalization.
- Purification strategies : Reverse-phase HPLC or silica gel chromatography is critical for isolating polar intermediates (e.g., hydroxylated derivatives) .
Q. How do researchers resolve contradictions in reported reaction yields or selectivity?
- Case study : and describe chlorination with POCl₃ but report varying yields (51–97%). Contradictions may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., bromine) can deactivate the naphthyridine ring, slowing chlorination .
- Catalyst optimization : Adding crown ethers (e.g., dibenzo-1,8-crown-6) accelerates reactions with sterically hindered substrates .
- Mitigation : Systematic screening of solvents, catalysts, and temperatures using design-of-experiment (DoE) methodologies.
Q. What role does this compound play in drug discovery pipelines?
- Scaffold for kinase inhibitors : Derivatives (e.g., 4-aminocyclohexyl analogs) show potent activity against DYRK1A, a target for diabetes therapeutics. NMR and LRMS data in confirm bioactive conformations .
- Antimicrobial agents : Hydrolysis of the ester to carboxylic acid derivatives (e.g., 4-hydroxy-1,5-naphthyridine-3-carboxylic acid) enhances binding to bacterial targets .
Q. How are computational methods integrated with experimental data to predict reactivity?
- DFT calculations : Model transition states for nucleophilic substitutions to predict regioselectivity (e.g., preference for substitution at C4 vs. C6).
- Docking studies : Guide functionalization by simulating interactions with biological targets (e.g., DYRK1A’s ATP-binding pocket) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
